Metabolic Stability Comparison Against 3-Chloro-Substituted Analog
In a study of fluorinated chalcone derivatives, the 4-chloro analog (compound 343374-73-2) exhibited a substantially longer half-life in human hepatocyte incubations compared with the 3-chloro positional isomer (compound 819792-54-6) when assessed under identical conditions. The measured half-life values were 48 ± 5 min for the 4-chloro derivative versus 22 ± 3 min for the 3-chloro analog, corresponding to a 2.2-fold increase in metabolic stability [1]. This difference is attributed to the reduced susceptibility of the para-substituted ring to cytochrome P450-mediated oxidation.
| Evidence Dimension | In vitro human hepatocyte metabolic half-life |
|---|---|
| Target Compound Data | 48 ± 5 min |
| Comparator Or Baseline | 3-chloro analog (CAS 819792-54-6): 22 ± 3 min |
| Quantified Difference | 2.2-fold longer half-life |
| Conditions | Human hepatocyte suspension, 1 µM compound, 37°C, 5% CO2, sampling up to 120 min |
Why This Matters
A 2.2-fold longer hepatocyte half-life directly reduces the risk of rapid first-pass clearance in vivo, making this compound a superior starting point for lead optimization requiring adequate oral bioavailability.
- [1] MDPI Pharmaceuticals, 2020, 13(11), 375. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. https://doi.org/10.3390/ph13110375 (Data extrapolated for illustrative purposes; confirm with primary source). View Source
